molecular formula C17H20ClN3O5 B15200048 N-(4-chloro-2,5-dimethoxyphenyl)-2-(2,4-dioxo-1,3-diazaspiro[4.4]nonan-3-yl)acetamide

N-(4-chloro-2,5-dimethoxyphenyl)-2-(2,4-dioxo-1,3-diazaspiro[4.4]nonan-3-yl)acetamide

Cat. No.: B15200048
M. Wt: 381.8 g/mol
InChI Key: QZWARBBUCWGEQB-UHFFFAOYSA-N
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Description

N-(4-chloro-2,5-dimethoxyphenyl)-2-(2,4-dioxo-1,3-diazaspiro[4.4]nonan-3-yl)acetamide is a complex organic compound characterized by its unique spirocyclic structure. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of both chloro and methoxy groups on the phenyl ring, along with the spirocyclic diazaspiro structure, contributes to its distinct chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-chloro-2,5-dimethoxyphenyl)-2-(2,4-dioxo-1,3-diazaspiro[4.4]nonan-3-yl)acetamide typically involves multiple steps:

    Formation of the Spirocyclic Core: The spirocyclic core can be synthesized through a cyclization reaction involving a suitable precursor, such as a diketone or a diester, with a diamine. This step often requires specific catalysts and controlled reaction conditions to ensure the formation of the spirocyclic structure.

    Introduction of the Phenyl Ring: The phenyl ring with chloro and methoxy substituents can be introduced through a nucleophilic aromatic substitution reaction. This involves reacting a suitable phenol derivative with a chlorinating agent, followed by methoxylation.

    Acetylation: The final step involves the acetylation of the spirocyclic core with the substituted phenyl ring to form the desired compound. This can be achieved using acetic anhydride or acetyl chloride under basic conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinones or other oxidized derivatives.

    Reduction: Reduction reactions can target the carbonyl groups in the spirocyclic core, potentially converting them to alcohols or other reduced forms.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are often used.

    Substitution: Nucleophiles like amines, thiols, and alkoxides can be used under basic or acidic conditions to facilitate substitution reactions.

Major Products

    Oxidation: Formation of quinones or other oxidized derivatives.

    Reduction: Formation of alcohols or other reduced forms.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-(4-chloro-2,5-dimethoxyphenyl)-2-(2,4-dioxo-1,3-diazaspiro[4

    Medicinal Chemistry: The compound’s unique structure makes it a candidate for drug development, particularly in targeting specific enzymes or receptors.

    Materials Science: Its spirocyclic structure may impart unique mechanical or electronic properties, making it useful in the development of advanced materials.

    Biological Research: The compound can be used as a probe or tool in studying biological pathways and mechanisms.

    Industrial Applications:

Mechanism of Action

The mechanism of action of N-(4-chloro-2,5-dimethoxyphenyl)-2-(2,4-dioxo-1,3-diazaspiro[4.4]nonan-3-yl)acetamide depends on its specific application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The presence of the chloro and methoxy groups can influence its binding affinity and specificity. The spirocyclic core may also play a role in stabilizing the compound’s interaction with its target.

Comparison with Similar Compounds

Similar Compounds

    N-(4-chloro-2,5-dimethoxyphenyl)-2-(2,4-dioxo-1,3-diazaspiro[4.4]nonan-3-yl)acetamide: can be compared to other spirocyclic compounds with similar structures, such as:

Uniqueness

  • Structural Uniqueness : The combination of the spirocyclic core with the chloro and methoxy-substituted phenyl ring is unique, providing distinct chemical properties.
  • Reactivity : The presence of multiple functional groups allows for diverse chemical reactivity, making it versatile in various applications.
  • Potential Applications : Its unique structure and reactivity profile make it a valuable compound in medicinal chemistry, materials science, and other fields.

Properties

Molecular Formula

C17H20ClN3O5

Molecular Weight

381.8 g/mol

IUPAC Name

N-(4-chloro-2,5-dimethoxyphenyl)-2-(2,4-dioxo-1,3-diazaspiro[4.4]nonan-3-yl)acetamide

InChI

InChI=1S/C17H20ClN3O5/c1-25-12-8-11(13(26-2)7-10(12)18)19-14(22)9-21-15(23)17(20-16(21)24)5-3-4-6-17/h7-8H,3-6,9H2,1-2H3,(H,19,22)(H,20,24)

InChI Key

QZWARBBUCWGEQB-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C=C1NC(=O)CN2C(=O)C3(CCCC3)NC2=O)OC)Cl

Origin of Product

United States

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